Patent

US04705757

Procedure details

To the sample solution (1.0 ml) were added 2.0 ml of 0.05M Bicine buffer solution (pH 7.0) containing 0.5M glycine, 0.1 ml of 0.1M DPE solution (ethanol solvent) and 0.1 ml of 0.08% (W/V) potassium ferricyanide solution in sequence. After allowing to stand for more than 30 minutes at 37° C., 100 μl of the reaction liquid were injected into HPLC apparatus. Conditions of HPLC were as follows: column; Ultrasphere-ODS (4.6φ×150 mm, Beckman), eluate; CH3CN--H2O (47.5:52.5 W/V), flow rate 1 ml/min. For the fluorescence detection, Shimazu FLD-I (excitation 300-400 nm, fluorescence 450-800 nm) was employed. Under these conditions, reversed-phase partition type column as mentioned above, norepinephrine, epinephrine and isoproterenol gave a single peak respectively. Although dopamine gave two peaks of an intensity ratio of 9:1, the determination was possible with either of them. The elution was completed within 12 minutes, and the lower limit of detection was 10 pg at S/N ratio of 2.

[Compound]

Name

solution

Quantity

1 mL

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O=C(O)CN([CH2:8][CH2:9][OH:10])CCO.N[CH2:13][C:14]([OH:16])=O.[CH3:17][C:18]#[N:19].O.[CH2:21](O)[CH3:22]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[NH2:19][CH2:18][CH2:17][C:21]1[CH:22]=[CH:8][C:9]([OH:10])=[C:14]([OH:16])[CH:13]=1 |f:5.6.7.8|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CN(CCO)CCO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC#N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand for more than 30 minutes at 37° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

100 μl of the reaction liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Under these conditions, reversed-phase partition type column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a single peak respectively

|

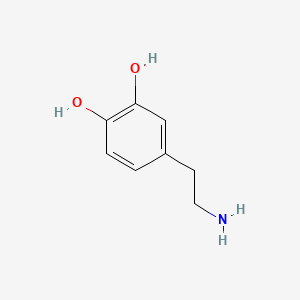

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCC1=CC(O)=C(O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |